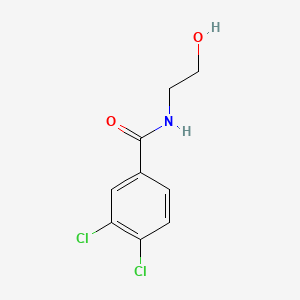

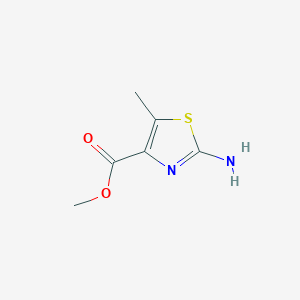

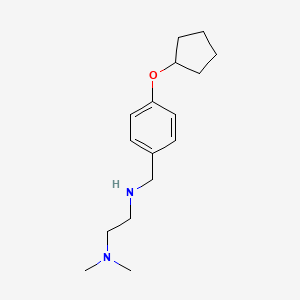

![molecular formula C14H17N3O2S B1299506 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 842971-64-6](/img/structure/B1299506.png)

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic heteroaromatic compound. The thieno[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through several methods. One approach involves the reaction of pyridine-2(1H)-thione derivatives with α-halo-reagents, followed by cyclization in ethanol/piperidine solution to form thieno[2,3-b]pyridines, which can further react to form pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives . Another method described for the synthesis of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides involves the reaction of chloro-substituted pyrimidine carbonitriles with ethyl mercaptoacetate in the presence of sodium carbonate, followed by various displacement and acylation reactions .

Molecular Structure Analysis

The molecular structure of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid would consist of a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a piperidine-4-carboxylic acid moiety attached to the 4-position. The thieno[2,3-d]pyrimidine core itself is a fused ring system combining a thiophene ring and a pyrimidine ring.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with dimethylformamide-dimethylacetal to afford amino derivatives, or with acetylating agents to yield acylated products . The specific reactions of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid would depend on the functional groups present and the reaction conditions applied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid are not explicitly detailed in the provided papers, we can infer that the compound would exhibit properties typical of thieno[2,3-d]pyrimidine derivatives. These properties might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the carboxylic acid group, and the ability to form salts with bases. The ethyl and piperidine substituents would also influence the compound's lipophilicity and potentially its biological activity .

Aplicaciones Científicas De Investigación

Chemistry and Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, including 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid, play a crucial role in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, emphasizing the challenging development of the main core due to structural complexities. These compounds are synthesized through one-pot multicomponent reactions employing diversified catalysts, showcasing their potential in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).

Bioactive Potential in Drug Design

The pyrimidine core is integral in drug design, exhibiting a range of biological activities. The synthesis of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the significance of heterocyclic compounds in medicinal chemistry. Compounds containing the pyrimidine motif have been explored for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, highlighting the impact of bioisosteric replacement and the optimization of activity and selectivity in drug design (Ostrowski, 2022).

Role in Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These compounds, including 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid derivatives, find applications in electronic devices, luminescent elements, and photoelectric conversion elements. The research underscores the importance of heterocyclic compounds in developing materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for solar cells, showcasing the versatile applications beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propiedades

IUPAC Name |

1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-2-10-7-11-12(15-8-16-13(11)20-10)17-5-3-9(4-6-17)14(18)19/h7-9H,2-6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIYKEFBEAZEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

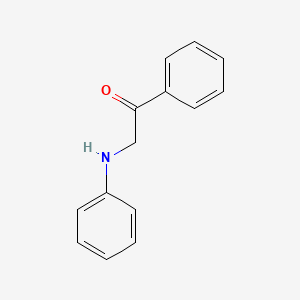

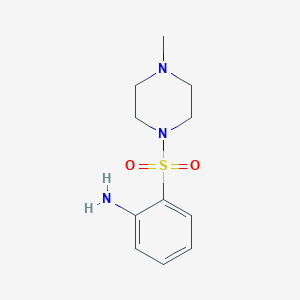

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

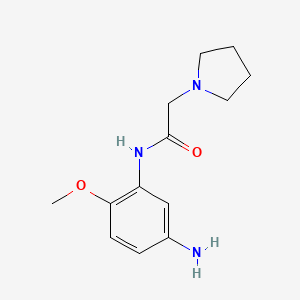

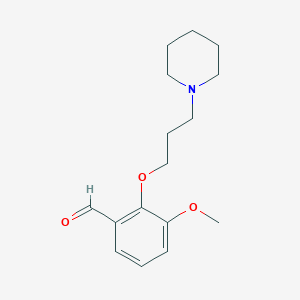

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

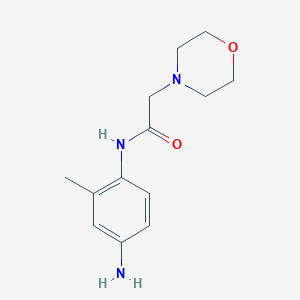

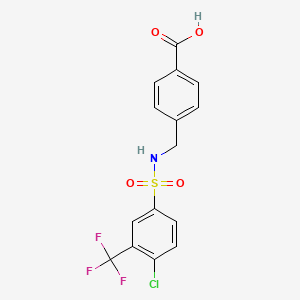

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)